molecular formula C24H33LiO5 B12656739 Lithium 3,7,12-trioxo-5beta-cholan-24-oate CAS No. 94107-86-5

Lithium 3,7,12-trioxo-5beta-cholan-24-oate

Cat. No.: B12656739
CAS No.: 94107-86-5
M. Wt: 408.5 g/mol
InChI Key: MDBRRPHXJSSWBY-COIYELSQSA-M
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Description

Lithium 3,7,12-trioxo-5beta-cholan-24-oate is a chemical compound derived from cholanic acid It is characterized by the presence of three oxo groups at positions 3, 7, and 12 on the cholanic acid skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 3,7,12-trioxo-5beta-cholan-24-oate typically involves the oxidation of cholanic acid derivatives. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the desired positions on the cholanic acid skeleton.

Industrial Production Methods

Industrial production of this compound involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Lithium 3,7,12-trioxo-5beta-cholan-24-oate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of additional oxo groups or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, basic medium.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or additional oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted cholanic acid derivatives.

Scientific Research Applications

Lithium 3,7,12-trioxo-5beta-cholan-24-oate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular membranes and proteins.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of liver diseases and as a component in drug delivery systems.

    Industry: Utilized in the production of specialized chemicals and materials, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of lithium 3,7,12-trioxo-5beta-cholan-24-oate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,7,12-trioxo-5beta-cholanic acid: A closely related compound with similar structural features but without the lithium ion.

    Lithium dehydrocholate: Another lithium salt of a cholanic acid derivative with different oxo group positions.

Uniqueness

Lithium 3,7,12-trioxo-5beta-cholan-24-oate is unique due to the specific positioning of the oxo groups and the presence of the lithium ion. These features confer distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

94107-86-5

Molecular Formula

C24H33LiO5

Molecular Weight

408.5 g/mol

IUPAC Name

lithium;(4R)-4-[(5S,10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H34O5.Li/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/q;+1/p-1/t13-,14+,16-,17?,18?,22?,23+,24-;/m1./s1

InChI Key

MDBRRPHXJSSWBY-COIYELSQSA-M

Isomeric SMILES

[Li+].C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1(C(=O)CC3C2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C

Canonical SMILES

[Li+].CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C

Related CAS

81-23-2 (Parent)

Origin of Product

United States

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